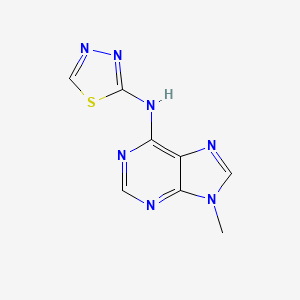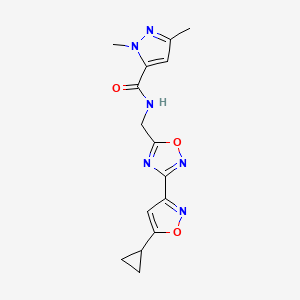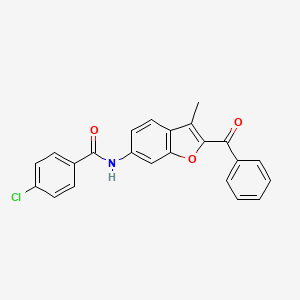
9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, such as the condensation of formamide derivatives with amines.
Introduction of the Thiadiazole Group: The 1,3,4-thiadiazole moiety can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Methylation: The final step involves the methylation of the purine core at the 9-position using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
類似化合物との比較
Similar Compounds
6-thioguanine: Another purine derivative with anticancer properties.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-methyl-N-(1,3,4-thiadiazol-2-yl)-9H-purin-6-amine is unique due to the presence of the 1,3,4-thiadiazole moiety, which may confer distinct biological activities compared to other purine derivatives.
特性
IUPAC Name |
N-(9-methylpurin-6-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7S/c1-15-3-11-5-6(9-2-10-7(5)15)13-8-14-12-4-16-8/h2-4H,1H3,(H,9,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLZIDJJNZDXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methylbenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2803099.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/new.no-structure.jpg)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2803107.png)
![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B2803108.png)
![Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2803110.png)


![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2803115.png)
![6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2803116.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2803117.png)
![2-chloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2803118.png)
